molecular formula C6H8N6O3 B3121762 [3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol CAS No. 292836-31-8

[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol

Cat. No.: B3121762
CAS No.: 292836-31-8
M. Wt: 212.17 g/mol
InChI Key: MKMLUDAHTGRCOS-UHFFFAOYSA-N
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Description

The compound [3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol (CAS: 292836-31-8) is a heterocyclic molecule featuring a 1,2,3-triazole core fused with a 4-amino-furazan moiety. Its molecular formula is C₆H₈N₆O₃, with a molecular weight of 212.17 g/mol . Key structural attributes include:

  • A triazole ring at position 3, substituted with a hydroxymethyl (-CH₂OH) group.
  • A 4-amino-furazan (1,2,5-oxadiazol-3-amine) group at position 3 of the triazole.
  • Hydrophilic functional groups (hydroxymethyl and amino) that enhance solubility in polar solvents.

While the provided evidence lacks explicit synthesis protocols or biological data for this compound, its structural analogs (e.g., triazole-furazan hybrids) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") or nucleophilic substitution reactions .

Properties

IUPAC Name

[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(hydroxymethyl)triazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O3/c7-5-6(10-15-9-5)12-4(2-14)3(1-13)8-11-12/h13-14H,1-2H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMLUDAHTGRCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N(N=N1)C2=NON=C2N)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol (CAS Number: 292836-31-8) is a compound of interest due to its potential biological activities, particularly in the context of antimalarial and antimicrobial properties. This article reviews the available literature on its biological activity, including structure-activity relationships, synthesis, and case studies.

The molecular formula of the compound is C6H8N6O3C_6H_8N_6O_3 with a molecular weight of 212.17 g/mol. The structure features a triazole ring that is known for its diverse pharmacological properties.

Antimalarial Activity

Recent studies have demonstrated that derivatives of furazan compounds exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, a study focused on N-acylated furazan derivatives showed promising results against both chloroquine-sensitive and resistant strains of P. falciparum. The most active compound in this series had an IC50 value of 0.007 µM against the multiresistant strain (K1) .

Table 1: Antimalarial Activity of Furazan Derivatives

CompoundStrainIC50 (µM)Reference
Furazan Derivative 1NF54 (sensitive)0.019
Furazan Derivative 1K1 (resistant)0.007
Furazan Derivative 2NF540.014
Furazan Derivative 2K10.108

The mechanism of action appears to involve inhibition of the PfATP4 Na+-efflux pump, critical for maintaining ion homeostasis in the parasite, as well as interaction with deoxyhypusine hydroxylase (DOHH), involved in hypusine biosynthesis .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored, with some studies indicating that compounds containing triazole rings exhibit significant antibacterial and antifungal activities. For example, triazole Schiff bases have shown enhanced activity upon coordination with metal ions like vanadium(IV) .

Table 2: Antimicrobial Activity of Triazole Compounds

Compound TypeBacterial Strains TestedActivity Observed
Triazole Schiff BasesE. coli, S. aureusSignificant activity observed
Metal ComplexesVarious strainsHigher activity than non-complexed forms

Synthesis and Evaluation

A study synthesized several derivatives of furazan and evaluated their biological activities. The synthesized compounds were tested for antiplasmodial activity against both sensitive and resistant strains of P. falciparum. The results indicated that structural modifications significantly influenced both potency and cytotoxicity profiles .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that specific substitutions on the aromatic ring significantly impacted the biological efficacy of the compounds. For instance, the presence of certain acyl moieties was crucial for enhancing antimalarial activity while minimizing cytotoxic effects on mammalian cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with structurally related triazole-furazan derivatives:

Compound Name / ID Molecular Formula Substituents / Functional Groups Molecular Weight (g/mol) Notable Properties (Melting Point, Solubility) References
[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol C₆H₈N₆O₃ -NH₂ (furazan), -CH₂OH (triazole) 212.17 Not reported
1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone C₇H₈N₆O₂ -NH₂ (furazan), -COCH₃ (triazole) 208.18 Irritant (Xi hazard class)
1-(4-Amino-furazan-3-yl)-5-morpholin-4-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester C₁₂H₁₇N₇O₄ -NH₂ (furazan), -CH₂-morpholine, -COOEt (triazole) 323.31 Not reported
(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone C₈H₁₁N₅O₂ -NH₂ (furazan), -CO-piperidine 209.21 Mp: 135–138°C; soluble in methanol/chloroform
2-[1-(4-Amino-2-methyl-pyrimidin-5-ylmethyl)-5-iodo-1H-[1,2,3]triazol-4-yl]-ethanol C₁₀H₁₃IN₆O₂ -NH₂-pyrimidine, -CH₂CH₂OH (triazole), -I substituent 400.15 Used in radiochemistry (18F labeling)
Key Observations:

Functional Group Impact on Properties: The hydroxymethyl group in the target compound enhances hydrophilicity compared to acetyl (-COCH₃) or morpholine substituents . Halogenated analogs (e.g., iodine in ) are tailored for radiopharmaceutical applications , whereas the target compound lacks such modifications.

Molecular Weight and Complexity :

  • The target compound has the lowest molecular weight among analogs, favoring drug-likeness (Lipinski’s rule compliance).
  • Bulkier substituents (e.g., morpholine in ) increase molecular weight but may improve target binding affinity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic coupling. A typical approach involves refluxing 4-azidofurazan-3-amine with aroylacetates in ethanol using MgCO₃ as a catalyst (8–10 hours, monitored by TLC). Post-reaction, hot filtration and solvent evaporation yield crude products, which are purified via recrystallization (e.g., cold ethanol) . Intermediate characterization relies on NMR, IR, and mass spectrometry. For example, ethyl 1-(4-aminofurazan-3-yl)-5-R-triazole-4-carboxylates are confirmed by melting points and spectral matching to literature data .

Q. How is the purity of [compound] assessed during synthesis?

  • Methodological Answer : Purity is monitored using TLC with solvents like ethyl acetate/hexane (1:1). Final compounds are recrystallized from ethanol or DMSO/water mixtures. Quantitative analysis employs HPLC (C18 column, methanol/water mobile phase) or elemental analysis (C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of [compound] derivatives?

  • Methodological Answer :

  • Catalyst Screening : Replace MgCO₃ with K₂CO₃ or Et₃N to enhance nucleophilicity in triazole ring formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation of pure products .
  • Temperature Control : Lower temperatures (0–5°C) during coupling steps reduce side reactions (e.g., over-alkylation) .
  • Table 1 : Yield comparison under varying conditions:
CatalystSolventTemp (°C)Yield (%)
MgCO₃Ethanol8096
K₂CO₃DMF10085
Et₃NEthanol6078

Q. What strategies resolve contradictions in spectroscopic data for triazole-furazan hybrids?

  • Methodological Answer :

  • NMR Discrepancies : Use DEPT-135 and 2D-COSY to distinguish overlapping signals for hydroxymethyl (-CH₂OH) and triazole protons .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) and fragments (e.g., loss of -CH₂OH or furazan ring cleavage) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in 4-amino-triazol-5-one derivatives .

Q. How are computational methods (e.g., DFT) applied to predict the reactivity of [compound]?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to assess electrophilic sites. Fukui indices identify reactive positions for functionalization (e.g., sulfanylation at triazole C-3) .
  • Docking Studies : Predict binding affinity of hydroxymethyl-triazole derivatives to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .

Functionalization and Applications

Q. What are effective methods to introduce sulfanyl or sulfonyl groups into the triazole ring?

  • Methodological Answer :

  • Thiolation : React 4-amino-triazole precursors with mercaptoacetic acid or thiourea under basic conditions (KOH/ethanol) .
  • Sulfonylation : Treat triazole-thiols with chloroacetamides in ethanol/KOH, followed by reflux to form sulfonyl derivatives .
  • Example : 2-((4-amino-5-furan-2-yl-triazol-3-yl)sulfonyl)-N-acetamides are synthesized with 75–90% yields .

Q. How is the antimicrobial activity of [compound] evaluated in vitro?

  • Methodological Answer :

  • Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–256 μg/mL. MIC values correlate with electron-withdrawing substituents (e.g., nitro groups) enhancing activity .
  • Time-Kill Assays : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal mechanisms .

Data Analysis and Reproducibility

Q. How can researchers address low reproducibility in triazole-furazan hybrid syntheses?

  • Methodological Answer :

  • Stoichiometric Precision : Use anhydrous solvents and rigorously dry intermediates to prevent hydrolysis .
  • Reaction Monitoring : Implement in-situ FTIR or Raman spectroscopy to track azide consumption and triazole formation .
  • Open Data Sharing : Publish detailed spectral datasets (e.g., NMR peaks, HRMS) in repositories like Zenodo for cross-validation .

Q. What statistical approaches validate structure-activity relationships (SAR) for [compound] derivatives?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA or PLS regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • QSAR Models : Use Gaussian-based descriptors (e.g., HOMO-LUMO gaps) to predict antimicrobial IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol
Reactant of Route 2
[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol

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